molecular formula C21H28N6 B5426249 2-{[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-{[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No.: B5426249
M. Wt: 364.5 g/mol
InChI Key: HLGNKQIUQCYZHF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole and a pyrazolo[1,5-a][1,4]diazepine . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Pyrazolo[1,5-a][1,4]diazepine is a tricyclic compound that consists of a diazepine ring fused to a pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrazolo[1,5-a][1,4]diazepine rings would likely contribute significantly to the compound’s properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could increase its stability and bioavailability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzimidazoles have been studied for their diverse biological and clinical applications .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

2-[[3-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6/c1-2-7-20-19(6-1)23-21(24-20)11-16-5-3-9-26(14-16)15-17-12-18-13-22-8-4-10-27(18)25-17/h1-2,6-7,12,16,22H,3-5,8-11,13-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGNKQIUQCYZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN3CCCNCC3=C2)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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